Enoxacin biphosphonate dihydrobromide
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Overview
Description
Enoxacin biphosphonate dihydrobromide is a novel compound that combines the properties of enoxacin, a fluoroquinolone antibiotic, with those of bisphosphonates, which are known for their bone-targeting capabilities. This compound is particularly significant in the treatment of bone-related diseases such as osteoporosis, where it helps in inhibiting bone resorption and promoting bone strength .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of enoxacin biphosphonate dihydrobromide involves the reaction of enoxacin with a bisphosphonate precursor under controlled conditions. The process typically includes:
Step 1: Preparation of enoxacin by reacting 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid with appropriate reagents.
Step 2: Synthesis of the bisphosphonate precursor by reacting phosphorous acid with a suitable halogenated compound.
Step 3: Coupling of enoxacin with the bisphosphonate precursor in the presence of a catalyst and under specific temperature and pH conditions to form enoxacin biphosphonate
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using batch reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Enoxacin biphosphonate dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the enoxacin moiety.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products:
Scientific Research Applications
Enoxacin biphosphonate dihydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of enoxacin biphosphonate dihydrobromide involves:
Inhibition of Osteoclast Activity: The bisphosphonate component binds to hydroxyapatite in bone, inhibiting osteoclast-mediated bone resorption.
Antibacterial Activity: The enoxacin moiety exerts its bactericidal effect by inhibiting bacterial DNA gyrase, preventing DNA replication
Molecular Targets and Pathways: The compound targets the mevalonate pathway in osteoclasts, leading to apoptosis and reduced bone resorption. .
Comparison with Similar Compounds
Zoledronate: Another bisphosphonate used for treating osteoporosis, but without the antibacterial properties of enoxacin.
Alendronate: A widely used bisphosphonate with similar bone-targeting capabilities but different pharmacokinetic properties.
Denosumab: A monoclonal antibody that inhibits osteoclast formation, used as an alternative to bisphosphonates
Uniqueness: Enoxacin biphosphonate dihydrobromide is unique due to its dual functionality, combining the bone-targeting properties of bisphosphonates with the antibacterial activity of enoxacin. This makes it a promising candidate for treating bone infections and osteoporosis simultaneously .
Properties
IUPAC Name |
7-[4-(2,2-diphosphonoethyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O9P2.2BrH/c1-2-21-8-11(17(24)25)14(23)10-7-12(18)16(19-15(10)21)22-5-3-20(4-6-22)9-13(32(26,27)28)33(29,30)31;;/h7-8,13H,2-6,9H2,1H3,(H,24,25)(H2,26,27,28)(H2,29,30,31);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNDGTONEJGURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCN(CC3)CC(P(=O)(O)O)P(=O)(O)O)F)C(=O)O.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Br2FN4O9P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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